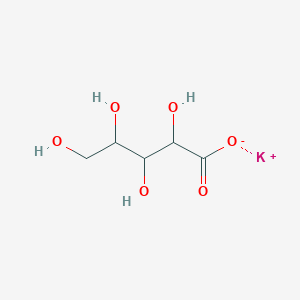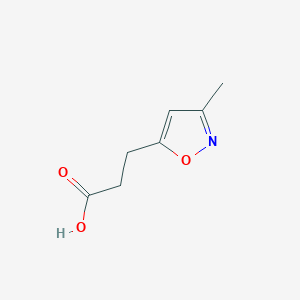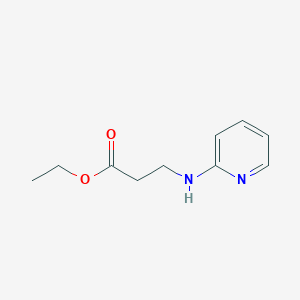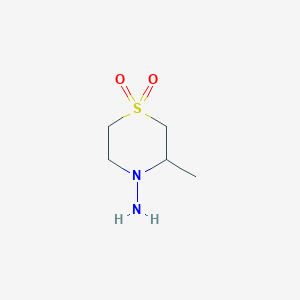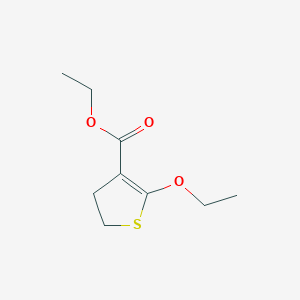
2-Aminothiophenol
Vue d'ensemble
Description
2-Aminothiophenol is an organosulfur compound with the formula C6H4(SH)(NH2). It is a colorless oily solid, although impure samples can be deeply colored . It is soluble in organic solvents and in basic water . 2-Aminothiophenol is a precursor to benzothiazoles, some of which are bioactive or are commercial dyes .
Synthesis Analysis
2-Aminothiophenol can be prepared in two steps, starting with the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole . It can also be obtained by zinc reduction of 2-nitrobenzene sulfonyl chloride .Molecular Structure Analysis
The molecular structure of 2-Aminothiophenol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It can react with a wide variety of reagents .Physical And Chemical Properties Analysis
2-Aminothiophenol is a colorless oily solid, although impure samples can be deeply colored . It is soluble in organic solvents and in basic water .Applications De Recherche Scientifique
Optoelectronic Devices
2-Aminothiophenol (2-ATP) has been utilized to create advanced optoelectronic devices. When poly(2-amino thiophenol) is adorned with a needle-shaped MnS-MnO2 nanocomposite, it forms a material with exceptional optical properties . This material exhibits a bandgap of approximately 1.8 eV and functions as an efficient optoelectronic material capable of sensing and detecting photons across a wide optical spectrum . Such materials are ideal for applications in sensors, photodetectors, and various other optical technologies.
Catalysis
The unique combination of amine and thiol functional groups in 2-ATP makes it a promising candidate for catalytic applications. These functional groups demonstrate a pronounced affinity towards a wide range of heavy metal ions, making 2-ATP a standout contender for use in catalysis . The synthesis process often involves the oxidation of 2-ATP with KMnO4 in an acidic environment, leading to the creation of dopant particles that integrate into a polymer matrix .
Synthesis of Heterocycles
2-ATP is a key precursor in the synthesis of heterocycles, which are compounds featuring heteroatoms like nitrogen, sulfur, and oxygen. These compounds are central to fields such as pharmaceuticals, materials science, and agrochemicals . Benzothiazoles, in particular, are synthesized using 2-ATP and exhibit diverse biological activities, making them valuable in drug discovery .
Pharmaceutical Applications
The derivatives of 2-ATP, such as benzothiazoles, have shown a range of biological activities including anticonvulsant, antimicrobial, and antioxidant properties. This makes 2-ATP derivatives significant in the field of medicinal chemistry, where they can be used in the development of new drugs and therapeutic agents .
Material Science
2-ATP can be used to synthesize various derivatives that have applications in material science. For instance, the synthesis of 1,5-benzothiazepines derivatives involves reacting 2-ATP with 1,3-diphenylpropenone derivatives using aluminosilicate solid catalysts . These derivatives can be used in the development of new materials with specific desired properties.
Organic Chemistry Research
In organic chemistry, 2-ATP serves as a building block for constructing complex molecules. Its reactivity allows for the creation of a wide array of compounds, which can be studied for their chemical properties and potential applications in various industries .
Mécanisme D'action
Target of Action
2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It has been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents . For example, compound A known as RS-C-5966451, which contains 2-aminothiophenes, is described for its broad-spectrum antiviral properties .
Mode of Action
It is known that the carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .
Biochemical Pathways
2-Aminothiophenol is involved in the synthesis of 2-arylbenzothiazoles . Several pathways have been designed for the generation of target 2-arylbenzo[d]thiazole derivatives catalyzed by ionic liquids and many other catalysts under different reaction conditions using 2-aminothiophenol .
Result of Action
The result of the action of 2-Aminothiophenol is largely dependent on the specific biological application. For instance, in the case of its antiviral properties, it may inhibit the replication of viruses . .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 2-Aminothiophenol. For instance, the use of room temperature and atmospheric pressure should be prioritized in the synthesis of 2-aminothiophenes . .
Safety and Hazards
Orientations Futures
Alternative synthesis of 2-aminothiophenol has recently focused interest because 2-aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . New synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, are being developed .
Propriétés
IUPAC Name |
2-aminobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRGVPWCUEOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123198-82-3, 3292-42-0 (hydrochloride) | |
| Record name | Poly(o-aminothiophenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123198-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6051693 | |
| Record name | 2-Aminobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Aminothiophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2-Aminothiophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Aminothiophenol | |
CAS RN |
137-07-5, 40451-21-6 | |
| Record name | 2-Aminothiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminothiophenol (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040451216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminothiophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenethiol, 2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOTHIOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIT82KOK2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Aminothiophenol?
A1: 2-Aminothiophenol has the molecular formula C6H7NS and a molecular weight of 125.19 g/mol.
Q2: What spectroscopic data are available for characterizing 2-Aminothiophenol?
A2: 2-Aminothiophenol can be characterized using various spectroscopic techniques. Researchers have used Infrared (IR) spectroscopy to identify functional groups, UV-Visible spectroscopy to study electronic transitions, and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments within the molecule [].
Q3: Does the structure of 2-Aminothiophenol influence its reactivity?
A3: Yes, the structure of 2-Aminothiophenol significantly impacts its reactivity. The presence of both an amino group (-NH2) and a thiol group (-SH) in close proximity on the aromatic ring makes it a highly versatile reactant. These functional groups allow it to participate in a wide range of reactions, including condensation, cyclization, and complex formation with metals [, , , , ].
Q4: How does 2-Aminothiophenol react with aldehydes?
A4: 2-Aminothiophenol reacts with aldehydes in a condensation reaction to form 2-substituted benzothiazoles. This reaction is often catalyzed by acids, and various catalysts like L-proline [], alkyl carbonic acid [], and camphor sulfonic acid [] have been explored to improve efficiency and selectivity.
Q5: Can 2-Aminothiophenol be used to synthesize larger heterocyclic systems?
A5: Yes, 2-Aminothiophenol is a valuable building block for synthesizing a wide array of heterocyclic compounds. For example, it reacts with exocyclic α,β-unsaturated ketones to produce tetracyclic chromeno- and 1-thiochromenobenzothiazepines []. It can also be used to create spiro-5-thiazolidin-2-one-indolo[1,5]benzothiazepines through a multi-step reaction involving Knoevenagel condensation and thia-Michael addition [].
Q6: How does the presence of a base affect the reaction of 2-Aminothiophenol with Morita-Baylis-Hillman ketones?
A6: The reaction pathway of 2-Aminothiophenol with Morita-Baylis-Hillman ketones exhibits a base-dependent selectivity switch. In the presence of a base like Cs2CO3, an oxidative cyclization occurs, leading to 2,2-disubstituted dihydro-1,4-benzothiazines via an aza-Michael addition. Conversely, without a base, a thia-Michael adduct is formed []. This highlights the crucial role of reaction conditions in directing product formation.
Q7: Are there applications of 2-Aminothiophenol in material science?
A7: Yes, 2-Aminothiophenol has been investigated for its potential in material science. For example, it has been utilized to functionalize graphene oxide (GO) in the fabrication of nanocomposites for environmental remediation. The resulting PATP@GO nanocomposite demonstrated enhanced adsorption capacity and efficiency for heavy metal ions like Pb(II) and Cd(II) from wastewater [].
Q8: Can 2-Aminothiophenol act as a ligand in metal complexes?
A8: Yes, 2-Aminothiophenol can act as a ligand in metal complexes. Studies have investigated its complexation with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. These complexes have been characterized using various spectroscopic techniques and have shown potential for applications like solvent extraction of metal ions [] and biological activity [].
Q9: What analytical techniques are used to quantify 2-Aminothiophenol in complex matrices?
A9: Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for quantifying 2-Aminothiophenol, particularly as a trace impurity in pharmaceutical substances []. This method offers high sensitivity and selectivity for accurate determination.
Q10: Are there any known occupational health risks associated with 2-Aminothiophenol?
A10: Yes, 2-Aminothiophenol can cause occupational airborne allergic contact dermatitis. Cases have been reported in chemical technicians exposed to its vapors [, ]. Proper safety measures and personal protective equipment are crucial when handling this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


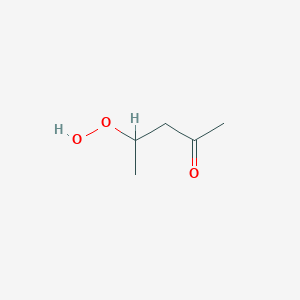
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B119346.png)
![(Z)-N-[(tert-Butyloxy)carbonyl]-2-buten-1-amine](/img/structure/B119350.png)


